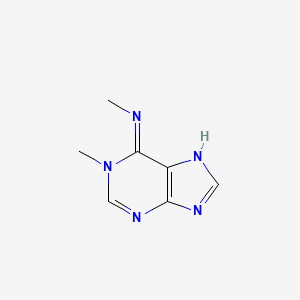

N6,1-Dimethyladenine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N5 |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

N,1-dimethyl-7H-purin-6-imine |

InChI |

InChI=1S/C7H9N5/c1-8-7-5-6(10-3-9-5)11-4-12(7)2/h3-4H,1-2H3,(H,9,10) |

InChI Key |

KMUXOTXTQCJGCE-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1C2=C(N=CN2)N=CN1C |

Origin of Product |

United States |

Occurrence and Localization of N6,1 Dimethyladenine

Phylogenetic Distribution Across Biological Domains

The occurrence of N6,1-Dimethyladenine (also known as 1,N6-dimethyladenosine or m1,6A) displays a distinct pattern across the major domains of life, with its presence confirmed in eukaryotes but not yet observed in prokaryotes or archaea.

Presence in Eukaryotic Systems

This compound has been identified as a naturally occurring modification in the transfer RNA (tRNA) of mammals. nih.govnih.gov Its discovery expands the known repertoire of RNA modifications in eukaryotic organisms. nih.govnih.gov The levels of this modification in mammalian tRNA are relatively low, ranging from 0.0049% to 0.047%. nih.govnih.gov

Identification in Prokaryotic and Archaeal Organisms

Prior to its discovery in mammalian tRNA, this compound had not been detected in any living organism across the three domains of life, which include archaea and bacteria. nih.gov Current scientific literature, therefore, indicates an absence of this specific modification in prokaryotic and archaeal RNA.

Intracellular Compartmentalization of this compound

The subcellular location of this compound is intrinsically linked to the biogenesis and function of the tRNA molecules it modifies. While direct studies on the specific compartmentalization of this compound are not extensively available, its distribution can be inferred from the known trafficking of tRNA within the cell.

Cytoplasmic Distribution

Transfer RNA's primary role in protein synthesis occurs in the cytoplasm. Following their processing and modification in the nucleus, mature tRNAs are exported to the cytoplasm to participate in translation. Therefore, it is expected that tRNA molecules carrying the this compound modification are present in the cytoplasm. The enzymes responsible for the final maturation of tRNA are often located in the cytoplasm, suggesting that some modifications may be added or altered in this compartment. nih.gov

Nuclear Localization and Enrichment

The biogenesis of tRNA begins in the nucleus with transcription and subsequent processing and modification. Many tRNA-modifying enzymes are located in the nucleus. nih.govresearchgate.net It is plausible that the methylation events leading to the formation of this compound occur in the nucleus before the mature tRNA is exported. Consequently, tRNA containing this modification is likely also found within the nucleus. The presence of tRNA modifications is known to be important for their export from the nucleus to the cytoplasm. researchgate.net

Specific RNA Substrates and Positional Analysis

Research has pinpointed the specific type of RNA molecule and the precise location where this compound is found.

This modification has been exclusively identified in transfer RNA (tRNA) in mammals. nih.govnih.gov Specifically, this compound is located at position 58 of the tRNA molecule. nih.govnih.gov This position is highly conserved in mammalian tRNAs. The formation of this compound is thought to occur through the further methylation of 1-methyladenosine (B49728) (m1A) at the N6 position, which is also found at position 58. researchgate.net

Table 1: Occurrence and Position of this compound

| Biological Domain | Presence | RNA Substrate | Position |

|---|---|---|---|

| Eukaryota (Mammals) | Yes | tRNA | 58 |

| Prokaryota | Not Detected | N/A | N/A |

| Archaea | Not Detected | N/A | N/A |

N6,2'-O-Dimethyladenosine (m6Am) in Messenger RNA (mRNA)

N6,2'-O-dimethyladenosine, commonly abbreviated as m6Am, is a prevalent modification found in the messenger RNA of many eukaryotes. Its location is highly specific and tied to the initiation of transcription.

The m6Am modification is characteristically found at the 5' end of mRNA molecules, immediately adjacent to the 7-methylguanosine (B147621) (m7G) cap nih.gov. Specifically, it is located at the first transcribed nucleotide of the mRNA sequence nih.gov. This strategic placement at the very beginning of the mRNA transcript suggests a significant role in the initiation of translation and in determining the stability of the mRNA molecule.

Current research indicates that the m6Am modification is exclusively located at the 5' cap-adjacent position. It is not found within the internal coding sequences (CDS) or the 3' untranslated regions (3' UTRs) of mRNA molecules nih.govcornell.edu. This is in contrast to the more widely studied N6-methyladenosine (m6A) modification, which is frequently found in these regions nih.govcornell.edu. The singular location of m6Am underscores its specialized function related to the 5' end of the transcript.

N6,N6-Dimethyladenosine (m6,6A) in Ribosomal RNA (rRNA)

N6,N6-dimethyladenosine (m6,6A) is a conserved modification found in the ribosomal RNA of both prokaryotes and eukaryotes. Its presence in the ribosome, the cellular machinery for protein synthesis, points to a fundamental role in translation.

In the small ribosomal subunit (SSU) of Escherichia coli, two successive m6,6A residues are located near the 3' end of the 16S rRNA nih.gov. In humans, the corresponding 18S rRNA of the SSU contains a single m6A modification at position 1832 (m6A1832) nih.govresearchgate.net. This modification is catalyzed by the methyltransferase METTL5 nih.gov.

In the large ribosomal subunit (LSU) of humans, a single m6,6A modification is present in the 28S rRNA at position 4220 (m6A4220) nih.govnih.govsdu.dk. The enzyme responsible for this specific methylation is ZCCHC4 nih.govnih.gov. The precise and conserved location of these modifications within the functional centers of the ribosome suggests their importance in maintaining ribosomal structure and function.

1,N6-Dimethyladenosine (m1,6A) in Transfer RNA (tRNA)

A recently identified dimethyladenosine isomer, 1,N6-dimethyladenosine (m1,6A), has been found to be a modification in the transfer RNA of mammals nih.govoup.com.

This novel modification is specifically located at position 58 of tRNAs nih.govoup.com. Research has shown that m1,6A is a prevalent modification in various mammalian cells and tissues, with its levels varying between different cell types and even between cancerous and normal tissues oup.com. The enzyme complex TRMT6/61A is responsible for the formation of m1,6A, and it can be removed by the demethylase ALKBH3 nih.govoup.com.

Below is a table detailing the measured levels of 1,N6-dimethyladenosine in the tRNAs of various mammalian cell lines and tissues.

| Cell Line / Tissue | Organism | Level of m1,6A (% of total adenosine) |

|---|---|---|

| HEK293T | Human | ~0.0084% |

| HeLa | Human | ~0.0065% |

| HepG2 | Human | ~0.0072% |

| K562 | Human | ~0.0049% |

| Jurkat-T | Human | ~0.0058% |

| MCF-7 | Human | ~0.0061% |

| HL-7702 | Human | ~0.0053% |

| Neuro-2a | Mouse | ~0.0078% |

| Rat Brain | Rat | 0.019% - 0.047% |

| Mouse Brain | Mouse | Present |

Distinct Positions in tRNA Loops and Stems

This compound, scientifically known as 1,N6-dimethyladenosine (m1,6A), is a recently discovered dual methylation modification of adenosine (B11128) found in the transfer RNA (tRNA) of mammals. nih.govnih.gov Its specific localization is crucial for its function. Research has confirmed that m1,6A is consistently located at position 58 of mammalian tRNAs. nih.govnih.gov

This position is situated within the TΨC loop, a conserved structural motif in tRNA molecules. nih.gov The TΨC loop is named for the characteristic sequence of thymine, pseudouridine, and cytosine. Position 58 is a key site for modifications that influence the structural integrity and function of tRNA. The precursor to m1,6A at this position is 1-methyladenosine (m1A), which is also found in the TΨC loop. nih.gov The enzyme TRMT6/61A is responsible for catalyzing the formation of m1,6A at this specific location. nih.gov

The levels of m1,6A in tRNA can vary, with measurements ranging from 0.0049% to 0.047% across different mammalian cells and tissues, indicating that it is a prevalent, though not highly abundant, modification. nih.gov

Table 1: Localization of 1,N6-dimethyladenosine (m1,6A) in tRNA

| RNA Species | Modification | Position | Structural Region |

|---|

Detection in Other Non-Coding RNA Species (e.g., snRNA, snoRNA)

While the presence of 1,N6-dimethyladenosine (m1,6A) is now established in mammalian tRNA, its existence in other non-coding RNA (ncRNA) species is not yet documented in the current body of research. Studies have focused on tRNA as the primary location for this specific dual-methylated adenosine. nih.govnih.gov

However, other single methylation adenosine modifications, such as N6-methyladenosine (m6A) and 1-methyladenosine (m1A), are widespread across various types of RNA, including non-coding RNAs. nih.gov For instance, m6A is the most abundant internal modification in messenger RNA (mRNA) and has also been identified in long non-coding RNAs (lncRNAs) and small nuclear RNAs (snRNAs). frontiersin.orgcdc.govnih.gov Specifically, m6A modification has been detected in the spliceosomal U6 snRNA, where it is catalyzed by the methyltransferase FIO1, an orthologue of METTL16. frontiersin.orgelifesciences.org The presence of m6A in ncRNAs like lncRNAs and circular RNAs is an area of active investigation, with implications for regulating gene expression and cellular processes. nih.gov

The detection methods for these modifications are continually advancing, enabling more precise mapping at single-nucleotide resolution, which may in the future reveal the presence of m1,6A or other dimethylated adenosines in a wider range of non-coding RNAs. nih.gov

Table 2: Detection of Adenosine Modifications in Various Non-Coding RNAs

| Modification | tRNA | snRNA | lncRNA | Other ncRNAs |

|---|---|---|---|---|

| 1,N6-dimethyladenosine (m1,6A) | Detected nih.govnih.gov | Not Reported | Not Reported | Not Reported |

| N6-methyladenosine (m6A) | Detected nih.gov | Detected (U6 snRNA) frontiersin.orgelifesciences.org | Detected frontiersin.orgcdc.gov | Detected (e.g., circRNA) nih.gov |

| 1-methyladenosine (m1A) | Detected nih.gov | Not Widely Reported | Not Widely Reported | Not Widely Reported |

Biosynthesis and Metabolism of N6,1 Dimethyladenine

Enzymology of N6,1-Dimethyladenine Formation (Writers)

The formation of dimethylated adenine (B156593) in RNA is catalyzed by specific methyltransferases, often referred to as "writers." These enzymes utilize a methyl donor, typically S-adenosyl-L-methionine (SAM), to append methyl groups to adenine bases at specific positions within RNA molecules. frontiersin.orgnih.gov The enzymes responsible are highly specific to the type of RNA (mRNA, rRNA, tRNA) and the position of the adenosine (B11128) residue.

Phosphorylated C-terminal domain (CTD)-interacting factor 1 (PCIF1), also known as CAPAM, is the methyltransferase responsible for the formation of N6,2'-O-dimethyladenosine (m6Am) at the 5' cap of messenger RNA (mRNA). nih.govrupress.orguniprot.org This modification occurs when adenosine is the first transcribed nucleotide. PCIF1 specifically methylates the N6 position of the 2'-O-methylated adenosine adjacent to the 7-methylguanosine (B147621) (m7G) cap. nih.govebi.ac.uk

PCIF1's activity is tightly linked to the process of transcription. It contains a WW domain that directly interacts with the phosphorylated C-terminal domain of RNA polymerase II (Pol II), specifically binding to the Serine-5 phosphorylated form, which is a hallmark of the early phase of transcription. nih.govebi.ac.uk This interaction ensures that PCIF1 is recruited to the early elongation complex, allowing it to efficiently catalyze the N6-methylation of the first adenosine of the nascent mRNA co-transcriptionally. nih.govuniprot.org Studies have shown that PCIF1 is predominantly localized to the promoters of a wide range of genes. nih.gov The catalytic rate (kcat) for PCIF1 with an m7GpppAm-capped mRNA substrate has been measured at 0.036 min⁻¹. uniprot.org

Table 1: Characteristics of PCIF1 Methyltransferase

| Feature | Description | References |

|---|---|---|

| Enzyme Name | Phosphorylated CTD-interacting factor 1 (PCIF1), CAPAM | nih.govuniprot.org |

| Modification | N6,2'-O-dimethyladenosine (m6Am) | nih.govrupress.org |

| Substrate | 5' cap structure of mRNA (m7GpppAm-RNA) | ebi.ac.uk |

| Cellular Location | Transcriptionally active chromatin regions, gene promoters | nih.gov |

| Recruitment | Interacts with Ser5-phosphorylated C-terminal domain of RNA Polymerase II | nih.govebi.ac.uk |

| Function | Co-transcriptional methylation of the 5' cap of nascent mRNA | nih.govuniprot.org |

In ribosomal RNA (rRNA), the formation of N6,N6-dimethyladenosine (m6,6A) is a highly conserved modification critical for ribosome biogenesis. oup.comnih.gov The enzyme responsible for this modification in humans is DIMT1 (Dimethyladenosine transferase 1), also known as DIMT1L. genesilico.plgenecards.org It is the functional homolog of the budding yeast protein Dim1 and the bacterial protein KsgA. genesilico.plgenenames.orgmolbiolcell.org

DIMT1 specifically dimethylates two adjacent adenosine residues (at positions A1850 and A1851 in human 18S rRNA) in a conserved hairpin loop near the 3' end of the 18S rRNA within the small ribosomal subunit (40S). genesilico.plgenecards.orgnovusbio.com This modification process is complex, as the enzyme must transfer a total of four methyl groups to the two adenosines, implying that its active site can accommodate both unmethylated adenosine and the N6-methyladenosine intermediate. nih.govresearchgate.net The presence of the DIMT1 protein scaffold is essential for the proper assembly of the 40S subunit, a function that is independent of its catalytic activity. genesilico.pl However, the catalytic activity is crucial for proper protein translation. genesilico.pl

Table 2: Characteristics of DIMT1/Dim1 Homologue Methyltransferases

| Feature | Description | References |

|---|---|---|

| Enzyme Name | DIMT1 (human), Dim1 (yeast), KsgA (bacteria) | genecards.orggenenames.org |

| Modification | N6,N6-dimethyladenosine (m6,6A) | oup.comnih.gov |

| Substrate | Two adjacent adenosine residues in the 3' terminal stem loop of 18S rRNA | genesilico.plgenecards.org |

| Function | Ribosome biogenesis, regulation of protein synthesis and translation fidelity | genesilico.plnih.gov |

| Mechanism | Sequentially adds two methyl groups to the N6 position of two adjacent adenosines | nih.govresearchgate.net |

A novel dual methylation, 1,N6-dimethyladenosine (m1,6A), has been identified in mammalian transfer RNA (tRNA). nih.govoup.com Research has demonstrated that the TRMT6/TRMT61A methyltransferase complex is responsible for catalyzing the formation of m1,6A in tRNAs. nih.govoup.comnih.gov This modification is found at position 58, which is located in the TΨC loop of the tRNA. nih.govnih.gov

The biosynthesis of m1,6A is thought to occur via the further methylation of a pre-existing modified base. The two potential pathways are the methylation of N1-methyladenosine (m1A) at the N6 position or the methylation of N6-methyladenosine (m6A) at the N1 position. nih.gov Given that m1A at position 58 is a known modification installed by the TRMT6/61A complex, it is proposed that this same complex then catalyzes the subsequent methylation at the N6 position to form m1,6A. nih.govnih.gov The levels of m1,6A in tRNA are dynamic and have been measured to range from 0.0049% to 0.047% in various mammalian cells and tissues. nih.govoup.com

Table 3: Characteristics of tRNA-Specific m1,6A Methyltransferase

| Feature | Description | References |

|---|---|---|

| Enzyme Name | TRMT6/TRMT61A complex | nih.govoup.comnih.gov |

| Modification | 1,N6-dimethyladenosine (m1,6A) | nih.govoup.com |

| Substrate | Adenosine at position 58 of tRNA, likely via an m1A intermediate | nih.govnih.gov |

| Cellular Location | Mammalian cells and tissues | nih.gov |

| Function | Expands the diversity of RNA modifications, potential role in tRNA-mediated gene regulation | nih.govoup.com |

The methyltransferases responsible for adenine dimethylation exhibit high substrate specificity. PCIF1 recognizes the unique m7G cap structure at the 5' end of mRNA, and its interaction with the phosphorylated Pol II ensures co-transcriptional modification. nih.govebi.ac.uk It shows the greatest activity with RNA substrates already containing the 2'-O-methyladenosine (m7G(5')pppAm-). ebi.ac.uk

For rRNA, the KsgA/DIMT1 family of enzymes recognizes a specific hairpin structure in the pre-rRNA. genesilico.plnovusbio.com The reaction is elaborate, involving the binding of the enzyme to the rRNA, followed by the sequential transfer of two methyl groups to each of the two target adenosine residues. researchgate.net This requires the active site to bind both adenosine and N6-methyladenosine as substrates for the two successive methylation steps. nih.gov

The TRMT6/61A complex recognizes the specific structure of the TΨC loop in tRNAs to modify adenosine at position 58. nih.gov It is hypothesized that the complex first creates m1A and then performs a second methylation at the N6 position. nih.gov All these enzymes utilize a conserved catalytic mechanism typical of SAM-dependent methyltransferases, involving a Rossmann fold for SAM binding. nih.gov

The enzymatic formation of all known dimethyladenine modifications is dependent on the cofactor S-adenosyl-L-methionine (SAM or AdoMet). frontiersin.orgnih.gov SAM is the second most abundant metabolite in human cells and serves as the primary methyl group donor for a vast array of biological methylation reactions. nih.gov In the reaction, the methyl group is transferred from SAM to the adenine base, resulting in a methylated adenine and the product S-adenosyl-L-homocysteine (SAH). ebi.ac.ukwikipedia.orgwikipedia.org The reaction catalyzed by PCIF1, for example, is:

S-adenosyl-L-methionine + m7G(5')pppAm ⇌ S-adenosyl-L-homocysteine + m7G(5')pppm6Am wikipedia.org

The stereochemistry of the reaction involves the direct transfer of the methyl group from the sulfonium (B1226848) center of SAM to the specific nitrogen atom(s) of the adenine ring. This transfer occurs via an SN2-like mechanism, resulting in the inversion of configuration at the methyl group, although this is of little practical consequence. The enzymes are highly specific, ensuring that methylation occurs on the correct nitrogen atom (N1 or N6) of the adenine base within the target RNA.

Characterization of Specific Methyltransferases Responsible for this compound

Regulation of this compound Methyltransferase Activity

The formation of this compound is catalyzed by a dedicated methyltransferase complex. The activity of this enzymatic machinery is subject to multiple layers of regulation, ensuring that the levels of this important tRNA modification are meticulously maintained in response to cellular needs.

The primary enzyme responsible for the synthesis of this compound is the TRMT6/TRMT61A methyltransferase complex. oup.comnih.govnih.gov The expression of the genes encoding the subunits of this complex, TRMT6 and TRMT61A, is a critical control point.

Transcriptional Regulation: Elevated expression of the TRMT6/61A complex has been observed in various pathological conditions, such as bladder cancer, suggesting that its transcriptional upregulation is a key event. sciencedaily.comresearchgate.net Studies have shown that the TRMT6/61A complex is overexpressed in bladder cancer, leading to increased m1A modification on tRNA-derived fragments (tRFs). nih.gov This upregulation is linked to the promotion of cell proliferation and resistance to cellular stress, indicating that transcriptional control of TRMT6/TRMT61A is crucial for these processes. nih.gov In gastric cancer, the m1A "writers" TRMT6 and TRMT61A have been identified as key players. aging-us.com

Post-Transcriptional Regulation: At the post-transcriptional level, the stability and translation of TRMT6 and TRMT61A mRNAs can be influenced by non-coding RNAs, such as microRNAs (miRNAs). Although specific miRNAs targeting these transcripts are still under investigation, it is a common mechanism for regulating gene expression. researchgate.net The TRMT6/61A complex itself regulates gene expression by ensuring the necessary post-transcriptional modification of tRNA and mRNA. researchgate.net

| Enzyme/Complex | Gene | Regulatory Mechanism | Implication |

| TRMT6/TRMT61A | TRMT6, TRMT61A | Transcriptional upregulation | Increased cell proliferation and stress resistance in cancer nih.gov |

| TRMT6/TRMT61A | TRMT6, TRMT61A | Post-transcriptional control (potential) | Modulation of enzyme levels |

While direct evidence for post-translational modifications (PTMs) of the TRMT6/TRMT61A complex specifically affecting this compound formation is still emerging, it is a common mechanism for regulating enzyme activity. PTMs such as phosphorylation, ubiquitination, and SUMOylation can alter an enzyme's catalytic activity, stability, or its interaction with other proteins and substrates. Given the critical role of the TRMT6/TRMT61A complex, it is highly probable that its function is fine-tuned by such modifications in response to various cellular signals.

Cellular signaling pathways are crucial for coordinating cellular responses to external and internal cues, and they play a significant role in modulating the levels of RNA modifications, including this compound.

Unfolded Protein Response (UPR): A significant link has been established between the TRMT6/61A complex and the Unfolded Protein Response (UPR). The UPR is a stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. In bladder cancer, the TRMT6/61A-dependent methylation of tRNA-derived fragments (tRF-3s) has been shown to regulate the UPR. sciencedaily.comresearchgate.netnih.govresearchgate.netnih.gov Specifically, the methylation prevents these tRFs from silencing the expression of genes involved in the UPR pathway, thereby promoting cancer cell survival. sciencedaily.com This suggests that the UPR can modulate TRMT6/61A activity to influence gene expression and support malignant transformation. nih.gov Depletion of TRMT6/TRMT61A has been shown to decrease the tolerance for the UPR-inducing agent tunicamycin. nih.gov

PI3K/AKT and MAPK Signaling Pathways: The PI3K/AKT and MAPK signaling pathways are central to regulating cell proliferation, growth, and survival. While direct regulation of TRMT6/61A by these pathways in the context of this compound is still being elucidated, there are indications of a connection. For instance, N6,N6-dimethyladenosine, a related compound, has been shown to robustly inhibit AKT signaling. medchemexpress.com Furthermore, tsRNAs, whose biogenesis can be influenced by tRNA modifications, are known to regulate the MAPK pathway. bmj.com Given that TRMT6/61A is implicated in cancer progression, a process often driven by aberrant PI3K/AKT and MAPK signaling, it is plausible that these pathways influence TRMT6/61A expression or activity to modulate this compound levels. aging-us.comuio.nonih.gov

| Signaling Pathway | Connection to this compound Metabolism | Effect on Cellular Processes |

| Unfolded Protein Response (UPR) | TRMT6/61A activity regulates UPR-related gene expression via tRNA fragment methylation. sciencedaily.comresearchgate.net | Promotes cancer cell survival and resistance to stress. nih.gov |

| PI3K/AKT Pathway | Potential indirect regulation of TRMT6/61A activity. medchemexpress.comnih.gov | Influences cell proliferation and survival. |

| MAPK Pathway | Potential indirect regulation of TRMT6/61A activity through tsRNAs. bmj.com | Affects cell growth and differentiation. |

Demethylation and Turnover Pathways of N6,1-Dimethyladenosine (Erasers)

The modification of this compound is a reversible process, highlighting its dynamic nature in gene regulation. This reversibility is mediated by specific demethylases, often referred to as "erasers," which remove the methyl groups from the adenosine base.

The primary enzyme identified as a demethylase for N6,1-dimethyladenosine is AlkB homolog 3 (ALKBH3). nih.govnih.gov ALKBH3 belongs to the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. shsmu.edu.cn

Functional Characterization of ALKBH3: ALKBH3 has been shown to possess demethylase activity towards various methylated nucleosides, including 1-methyladenosine (B49728) (m1A) and 3-methylcytosine (B1195936) (m3C) in both DNA and RNA. shsmu.edu.cnuniprot.org Crucially, studies have demonstrated that ALKBH3 is capable of demethylating N6,1-dimethyladenosine in tRNA. oup.comnih.govnih.gov This activity is vital for reversing the modification and thus modulating the function of the affected tRNAs. The expression of ALKBH3 has been linked to cancer progression, where it can influence cell proliferation, migration, and invasion. ijbs.com

| Demethylase | Gene | Substrate | Function |

| ALKBH3 | ALKBH3 | N6,1-dimethyladenosine (m1,6A), 1-methyladenosine (m1A), 3-methylcytosine (m3C) nih.govnih.govshsmu.edu.cnuniprot.org | Reverses the methylation, influencing tRNA function and cancer progression. ijbs.com |

The demethylation of N6,1-dimethyladenosine by ALKBH3 occurs through an oxidative process. As a member of the AlkB family of dioxygenases, ALKBH3 utilizes Fe(II) as a cofactor and α-ketoglutarate as a co-substrate to catalyze the removal of the methyl groups from the adenine base.

The proposed mechanism involves the hydroxylation of the methyl groups, which leads to the formation of an unstable intermediate. This intermediate then spontaneously decomposes, releasing formaldehyde (B43269) and restoring the adenosine to its unmethylated or partially methylated state. The catalytic mechanism of ALKBH3 shows a preference for single-stranded nucleic acids. uniprot.org Structural studies of ALKBH3 have revealed a specific active site pocket that accommodates the methylated adenosine, with key residues responsible for substrate recognition and catalysis. nih.govresearchgate.net While the precise structural basis for the recognition and demethylation of the dually methylated N6,1-dimethyladenosine is an area of active research, it is understood to involve the coordinated action of the enzyme's catalytic core on both the N1 and N6 positions of the adenine ring.

Contribution to RNA Quality Control and Recycling

N1-methyladenine (m1A), a reversible post-transcriptional modification, plays a significant role in the intricate cellular processes of RNA quality control and recycling. This modification, by altering the chemical properties and structure of the adenine base, can influence the fate of an RNA molecule, directing it towards either stabilization and translation or degradation and recycling of its constituent nucleotides. The cellular machinery that adds, removes, and recognizes m1A works in concert to ensure that only properly processed and functional RNAs persist, thereby maintaining cellular homeostasis.

The stability of messenger RNA (mRNA) is a critical aspect of gene expression regulation, and m1A modification is emerging as a key player in this process. The presence of m1A on an mRNA transcript can mark it for degradation, a crucial step in RNA quality control that prevents the accumulation of aberrant or unnecessary transcripts. This process is mediated by "reader" proteins that specifically recognize the m1A mark. The YTH domain-containing family of proteins, particularly YTHDF2 and YTHDF3, have been implicated in recognizing m1A-modified mRNAs. encyclopedia.pubbmbreports.org Upon binding, these reader proteins can recruit the cellular decay machinery to degrade the transcript. For instance, limited evidence suggests that the knockdown of YTHDF2 leads to an increased abundance of several m1A-modified transcripts, indicating its role in promoting their decay. encyclopedia.pub Similarly, YTHDF3 overexpression has been reported to decrease the abundance of certain m1A-containing mRNAs, such as the insulin-like growth factor 1 receptor (IGF1R) transcript, by promoting its degradation. encyclopedia.pubnih.gov This reader-mediated decay pathway is a fundamental mechanism for clearing out specific mRNAs, thus contributing to the dynamic control of gene expression.

Conversely, the removal of m1A by "eraser" enzymes, primarily the AlkB homolog (ALKBH) family of demethylases, can protect an mRNA from degradation and enhance its stability. ALKBH3 is a key m1A demethylase that has been shown to regulate the stability of various transcripts. pnas.orgpnas.org By removing the m1A mark, ALKBH3 can prevent the recognition and subsequent degradation of mRNA by YTHDF2. nih.gov This has been demonstrated in the context of pathological skin fibrosis, where ALKBH3-mediated demethylation of m1A sites on the METTL3 transcript prevents its YTHDF2-dependent decay. nih.gov Similarly, ALKBH3 has been found to enhance the stability of macrophage colony-stimulating factor 1 (CSF1) mRNA by removing m1A modifications, thereby promoting cancer cell invasion. encyclopedia.pubnih.gov Another example is the regulation of Aurora A mRNA, where ALKBH3-dependent m1A demethylation prevents its decay and subsequent inhibition of ciliogenesis. nih.gov This protective role of demethylation is a critical component of RNA quality control, ensuring the longevity of specific, necessary transcripts.

The interplay between m1A writers, erasers, and readers creates a dynamic system for regulating RNA fate, which is integral to RNA quality control and recycling. While much of the focus has been on mRNA, m1A modifications are also abundant in non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), where they are crucial for proper structure and function. mdpi.com Demethylation of tRNA by enzymes such as ALKBH1 and ALKBH3 can impact tRNA stability and processing. oup.com For example, ALKBH3-catalyzed demethylation of m1A in tRNA can make it more susceptible to cleavage by angiogenin, leading to the generation of tRNA-derived small RNAs (tDRs). oup.com This represents another facet of RNA processing and recycling influenced by m1A dynamics.

The table below summarizes the key proteins involved in the m1A-mediated RNA quality control and recycling pathway and their respective functions.

| Protein Family | Specific Protein | Function in RNA Quality Control & Recycling | Mechanism of Action |

| Erasers (Demethylases) | ALKBH3 | Protects specific mRNAs from degradation, enhancing their stability. encyclopedia.pubnih.govnih.gov Can promote the cleavage of specific tRNAs. oup.com | Removes the N1-methyladenine (m1A) modification, preventing recognition by "reader" proteins that target RNA for decay. nih.gov |

| FTO | Can demethylate m1A in tRNA. neb.comtandfonline.comnih.gov | Removes the m1A modification, potentially altering tRNA stability and processing. nih.gov | |

| ALKBH1 | Controls specific tRNA m1A demethylation. encyclopedia.pub | Removes the m1A modification, impacting tRNA stability and translation initiation. encyclopedia.pub | |

| Readers (Binding Proteins) | YTHDF2 | Promotes the degradation of m1A-modified mRNAs. encyclopedia.pubbmbreports.orgnih.gov | Recognizes and binds to m1A-modified sites on mRNA, recruiting the cellular decay machinery. nih.gov |

| YTHDF3 | Promotes the degradation of specific m1A-modified mRNAs. encyclopedia.pubbmbreports.orgnih.gov | Recognizes m1A and facilitates mRNA decay, potentially in concert with YTHDF2. encyclopedia.pubnih.gov |

Molecular Mechanisms and Biological Functions of N6,1 Dimethyladenine

Structural and Conformational Impact on RNA Molecules

The presence of m1,6A has been confirmed at position 58 in the TΨC loop of mammalian tRNAs. nih.govoup.com This specific localization implies a role in maintaining the structural integrity and function of tRNA. However, detailed biophysical and structural studies on its precise impact are still emerging.

Current scientific literature has not yet provided specific thermodynamic data on how m1,6A directly influences the stability of the tRNA helical structures or its stacking interactions with adjacent bases. The dual methylation on the Watson-Crick face of the adenine (B156593) base would be expected to significantly alter its properties compared to unmodified adenosine (B11128) or singly methylated variants like m1A and m6A. For comparison, studies on N6-methyladenosine (m6A) have shown that it is destabilizing to RNA duplexes when paired, suggesting that the more sterically hindered m1,6A could have a similar or more pronounced effect. nih.govacs.org

The specific placement of m1,6A at position 58 of tRNA, a conserved site for modifications, points towards a significant role in establishing the correct three-dimensional L-shape of tRNA. nih.govoup.com Modifications in the TΨC loop are known to be critical for tRNA stability and for its interaction with the ribosome during translation. While the direct influence of m1,6A on the folding pathway has not been detailed, its formation is catalyzed by the TRMT6/61A enzyme complex, and it can be removed by the demethylase ALKBH3, indicating a dynamic regulatory role that could influence tRNA conformation and function. nih.govoup.com

Key Findings on 1,N6-dimethyladenosine (m1,6A)

| Feature | Description | Source |

| Chemical Identity | 1,N6-dimethyladenosine (m1,6A) | nih.gov |

| Location in RNA | Position 58 of the TΨC loop in mammalian transfer RNA (tRNA) | nih.govoup.com |

| "Writer" Enzyme | TRMT6/61A methyltransferase complex | nih.govoup.com |

| "Eraser" Enzyme | ALKBH3 demethylase | nih.govoup.com |

| Observed Levels | 0.0049% to 0.047% in total tRNA from mammalian cells and tissues | nih.gov |

Functional Consequences in mRNA Cap Structure and Translation Initiation

The current body of scientific research has identified N6,1-dimethyladenine (m1,6A) as a modification within tRNA. nih.govoup.com There is currently no evidence to suggest its presence in the 5' cap structure of messenger RNA (mRNA). The modification typically found at the cap is N6,2′-O-dimethyladenosine (m6Am), which is distinct from m1,6A. nih.govsciopen.comnih.gov Therefore, the functional consequences described in the following subsections are based on this established localization in tRNA, not the mRNA cap.

Eukaryotic initiation factor 4E (eIF4E) and the associated cap-binding complex specifically recognize the 7-methylguanosine (B147621) (m7G) cap structure at the 5' end of mRNA to initiate cap-dependent translation. cornell.edu Since current research indicates that this compound (m1,6A) is a modification found in tRNA and not in the mRNA cap, there is no known direct interplay between m1,6A and the eIF4E cap-binding complex. The regulation of translation initiation by m1,6A would be indirect, occurring through its potential effects on the structure and function of the tRNA pool available for protein synthesis.

Influence on mRNA Decay Rates and Stability Pathways

The direct influence of 1,N6-dimethyladenosine on messenger RNA (mRNA) decay rates and stability pathways has not yet been characterized in published scientific research. Current studies on RNA stability have largely focused on other modifications, such as N6-methyladenosine (m⁶A), which is known to be involved in regulating mRNA stability through reader proteins that target the modified transcripts for degradation ucsf.edufrontiersin.orgnih.gov. The functional role of 1,N6-dimethyladenosine in mRNA metabolism remains an area for future investigation.

Contribution to Ribosome Biogenesis and Translational Fidelity

The specific contribution of 1,N6-dimethyladenosine to ribosome biogenesis and the maintenance of translational fidelity is currently unknown. Research into the role of adenosine methylation in these processes has identified other related compounds as key players. For instance, N6,N6-dimethyladenosine (m⁶,⁶A) is a conserved modification in 18S ribosomal RNA (rRNA) that plays a critical role in ribosome biogenesis nih.govoup.comoup.com. Similarly, N6-methyladenosine (m⁶A) has been shown to upregulate ribosome biogenesis by stabilizing ribosomal proteins nih.govresearchgate.net. However, a direct link between 1,N6-dimethyladenosine and these ribosomal functions has not been established.

There is currently no scientific evidence describing a role for 1,N6-dimethyladenosine in the processing and maturation of ribosomal RNA (rRNA). The modification has, to date, only been identified in transfer RNA (tRNA) nih.govoup.comnih.gov.

The impact of 1,N6-dimethyladenosine on the dynamics of ribosome assembly and its structural integrity has not been determined. Its apparent absence in rRNA suggests it is unlikely to play a direct structural or assembly role within the ribosome itself nih.govoup.com.

A direct role for 1,N6-dimethyladenosine in modulating the interaction between codons on mRNA and anticodons on tRNA, or in maintaining the translational reading frame, has not been reported. While RNA modifications are crucial for translational fidelity, the specific effects of 1,N6-dimethyladenosine on this process are yet to be explored nih.gov.

Implications for tRNA Maturation, Aminoacylation, and Decoding

The most significant findings regarding 1,N6-dimethyladenosine relate to its presence and regulation in mammalian transfer RNA (tRNA). It has been identified as a novel, naturally occurring dual-methylation modification in the tRNAs of living organisms nih.govoup.comnih.gov.

This modification is found at position 58 of the tRNA molecule, a highly conserved site located within the TΨC loop nih.govoup.comnih.gov. The discovery of 1,N6-dimethyladenosine in tRNA expands the known diversity of RNA modifications and suggests the existence of a new regulatory pathway mediated by tRNA modification nih.gov.

The enzymatic machinery responsible for the formation and removal of this modification has been identified. The TRMT6/61A methyltransferase complex is capable of catalyzing the formation of 1,N6-dimethyladenosine, while the enzyme ALKBH3 can demethylate it nih.govoup.comnih.gov. This indicates a dynamic and reversible regulatory mechanism.

Research has confirmed the prevalence of 1,N6-dimethyladenosine in various mammalian cells and tissues, with measured levels ranging from 0.0049% to 0.047% relative to the total tRNA nucleoside content nih.govnih.gov.

Table 1: Measured Levels of 1,N6-dimethyladenosine (m¹,⁶A) in Mammalian tRNA

| Sample Type | Specific Tissue/Cell Line | Measured Level of m¹,⁶A (% of total tRNA) | Reference |

|---|---|---|---|

| Cell Lines | HEK293T (Human Embryonic Kidney) | 0.0049% - 0.0084% | nih.gov |

| HeLa (Human Cervical Cancer) | 0.0049% - 0.0084% | nih.gov | |

| A549 (Human Lung Carcinoma) | 0.0049% - 0.0084% | nih.gov | |

| MCF-7 (Human Breast Cancer) | 0.0049% - 0.0084% | nih.gov | |

| Tissues | Rat Brain | 0.019% - 0.047% | nih.gov |

| Mouse Brain | 0.019% - 0.047% | nih.gov |

While direct structural studies detailing the precise conformational changes induced by 1,N6-dimethyladenosine are not yet available, its location provides significant insight into its likely function. The modification is located at position 58 in the TΨC loop of the tRNA cloverleaf secondary structure nih.govoup.com. This loop is a critical region for forming the three-dimensional "L-shape" tertiary structure of tRNA.

The interaction between the TΨC loop and the D-loop is essential for stabilizing this tertiary conformation. Modifications within these loops are known to be crucial for maintaining the correct tRNA fold, which is necessary for its proper function in aminoacylation and ribosome binding. Therefore, the presence of a dual methylation like 1,N6-dimethyladenosine at position 58 is strongly implicated in contributing to the structural integrity and stability of the mature tRNA molecule oup.com.

Regulation of Aminoacyl-tRNA Synthetase Recognition

The fidelity of protein synthesis is critically dependent on the precise recognition of tRNAs by their cognate aminoacyl-tRNA synthetases (aaRSs). These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA, a process known as tRNA charging. The structural integrity of the tRNA molecule is paramount for this recognition. While direct experimental evidence detailing the specific role of N6,1-dimethyladenosine in aaRS recognition is still emerging, its location at position 58 in the TΨC loop of mammalian tRNAs provides critical insights into its potential regulatory function. nih.gov

Fine-Tuning of Translational Speed and Accuracy

Beyond its potential role in aaRS recognition, N6,1-dimethyladenosine is poised to influence the speed and accuracy of translation at the ribosome. The TΨC loop, where m1,6A is located, interacts with the ribosomal RNA of the large subunit, contributing to the stable positioning of the tRNA in the A, P, and E sites of the ribosome during elongation.

This compound as a Recognition Site (Readers)

In the field of epitranscriptomics, "reader" proteins are a class of RNA-binding proteins that specifically recognize modified nucleotides and mediate their downstream effects. This concept is well-established for m6A in mRNA, where reader proteins like the YTH domain family play critical roles in mRNA stability, translation, and splicing. nih.govresearchgate.netnih.govnih.govnih.govuconn.edufrontiersin.org

The discovery of N6,1-dimethyladenosine in tRNA has opened up the question of whether specific reader proteins exist to recognize this dual modification. As of now, no dedicated m1,6A reader proteins have been identified. The research in this area is still in its infancy, and the identification of such binding proteins is a key area for future investigation.

Methodologies that have been successful in identifying m6A readers, such as RNA pull-down assays using synthetic RNA baits containing m1,6A followed by mass spectrometry, could be employed to discover potential m1,6A-binding proteins.

Once potential m1,6A-binding proteins are identified, the next crucial step will be to characterize their binding specificity and affinity. This would involve determining the specific sequence or structural context in which m1,6A is recognized. For m6A readers, a conserved aromatic pocket in the YTH domain is responsible for recognizing the methyl group. frontiersin.org A similar structural basis for m1,6A recognition would need to be elucidated for any identified binders.

Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would be instrumental in quantifying the binding affinities of these proteins for m1,6A-containing RNA substrates. This would provide insights into the strength and specificity of the interaction.

The identification of m1,6A reader proteins would pave the way for understanding the downstream cellular pathways they regulate. Drawing parallels from the m6A field, the binding of a reader protein to m1,6A in tRNA could trigger a cascade of events. For instance, a reader protein could modulate the subcellular localization of the modified tRNA, influence its stability, or recruit other effector proteins that impact translation or other cellular processes.

Given that m1,6A is present in tRNA, its readers could potentially be involved in regulating the availability of specific tRNAs for translation, thereby influencing the expression of genes with particular codon biases. This could have profound implications for cellular processes such as proliferation, differentiation, and stress responses. The dysregulation of m6A modification has been linked to various diseases, including cancer, suggesting that the machinery that reads, writes, and erases these marks is crucial for cellular homeostasis. uconn.edunih.gov Unraveling the downstream pathways initiated by m1,6A recognition will be a critical step in understanding the full biological significance of this novel RNA modification.

Data Table

The following table summarizes the levels of N6,1-dimethyladenosine (m1,6A) found in total tRNA from various human cell lines and porcine tissues, as reported in recent research. nih.gov

| Sample Source | Cell Line/Tissue | m1,6A Level (% of total adenosine) |

| Human Cell Line | HEK293T | 0.015 ± 0.002 |

| Human Cell Line | HeLa | 0.023 ± 0.003 |

| Human Cell Line | A549 | 0.011 ± 0.001 |

| Porcine Tissue | Heart | 0.047 ± 0.005 |

| Porcine Tissue | Liver | 0.039 ± 0.004 |

| Porcine Tissue | Spleen | 0.028 ± 0.003 |

| Porcine Tissue | Lung | 0.035 ± 0.004 |

| Porcine Tissue | Kidney | 0.042 ± 0.005 |

| Porcine Tissue | Brain | 0.0049 ± 0.0006 |

Role of N6,1 Dimethyladenine in Cellular Processes and Physiological States

Regulatory Functions in Gene Expression Programs

The discovery of N6,1-dimethyladenosine (m1,6A) in mammalian transfer RNA (tRNA) points to its significant role in the regulation of gene expression, primarily at the post-transcriptional level. nih.gov Found specifically at position 58 of tRNAs, a critical location for tRNA stability and function, m1,6A is positioned to influence the efficiency and fidelity of protein synthesis. nih.govbiorxiv.orgtandfonline.com The enzymatic machinery responsible for its placement and removal—the TRMT6/61A methyltransferase complex and the ALKBH3 demethylase, respectively—further underscores its dynamic regulatory potential. nih.govbiorxiv.org

Post-Transcriptional Control of mRNA Abundance

While direct evidence of N6,1-dimethyladenine in tRNA controlling messenger RNA (mRNA) abundance is still emerging, its influence on translational efficiency suggests an indirect role. The stability of mRNA is often coupled with its translation status; efficiently translated mRNAs are generally more stable. By modulating the function of tRNA, m1,6A could thereby influence the turnover rate of specific mRNAs. The demethylase ALKBH3, which removes the methyl groups from m1,6A, has been shown to enhance protein translation efficiency, a process that can be linked to increased mRNA stability for certain transcripts. nih.gov The discovery of m1,6A opens up a new avenue of research into how tRNA modifications may create a feedback loop to regulate the abundance of the mRNA templates they translate. nih.gov

Translational Regulation of Specific Gene Products

The presence of m1,6A at position 58 of tRNA is highly indicative of a role in the specific regulation of protein synthesis. nih.gov Modifications in this region of tRNA are known to be crucial for maintaining the correct tRNA structure, thereby ensuring accurate and efficient translation. tandfonline.comnih.gov The enzymatic addition of m1,6A by TRMT6/61A and its removal by ALKBH3 suggest a dynamic and reversible mechanism for controlling the translation of particular codons or groups of genes. nih.govbiorxiv.org

For instance, the precursor modification, 1-methyladenosine (B49728) (m1A), which is further methylated to form m1,6A, has been shown to be critical for the efficient synthesis of key proteins such as MYC during T-cell activation. researchgate.netnih.gov This suggests that the subsequent conversion to m1,6A could be a further regulatory step in the translation of such critical proteins. Research has shown that the demethylation of tRNA by ALKBH3 can promote the proliferation of cancer cells by enhancing protein synthesis. nih.gov This highlights the potential for the m1,6A modification to act as a molecular switch, modulating the output of specific gene products in response to cellular signals.

Table 1: Enzymes Involved in this compound Metabolism and Their Function

| Enzyme | Function | Role in Relation to this compound (m1,6A) |

|---|---|---|

| TRMT6/61A | Methyltransferase complex | Catalyzes the formation of m1,6A at position 58 of tRNA. nih.govbiorxiv.org |

| ALKBH3 | Demethylase | Removes the methyl groups from m1,6A in tRNA, reversing the modification. nih.govbiorxiv.org |

Involvement in Cellular Stress Responses and Adaptation

The modification of tRNA with this compound appears to be a component of the cellular machinery that responds to and manages stress. The enzymes that regulate m1,6A levels are themselves linked to stress response pathways, suggesting that this modification could be a key player in cellular adaptation.

Contribution to Environmental Stress Resilience

The cellular response to environmental stressors often involves a rapid reprogramming of gene expression, and tRNA modifications are emerging as a critical part of this process. The related modification, 1-methyladenosine (m1A), is known to be involved in the response to environmental stress. nih.govoup.com The enzyme complex TRMT6/61A, responsible for creating m1,6A, is linked to the unfolded protein response (UPR), a major cellular stress response pathway that deals with misfolded proteins. repec.orgnih.govresearchgate.net

Furthermore, the demethylase ALKBH3 can, under conditions of stress like sodium arsenite exposure, induce the cleavage of demethylated tRNAs into tRNA-derived small RNAs (tDRs). thno.orgnih.gov These tDRs can then act to prevent apoptosis (programmed cell death), thereby contributing to cell survival under stress. thno.orgnih.gov This suggests that the dynamic turnover of m1,6A on tRNA could be a mechanism for generating these protective small RNAs, thus enhancing cellular resilience to environmental insults.

Modulation of Cellular Response to Nutritional Status

The ability of a cell to adapt to changes in nutrient availability is fundamental to its survival. While direct studies on the role of this compound in response to nutritional status are limited, there is evidence that tRNA modifications, in general, are altered in response to dietary stress. For example, studies in the liver have shown that nutritional challenges can lead to changes in the tRNA modification landscape, providing a layer of gene regulation for cellular adaptation. biorxiv.org Given that m1,6A is a dynamic tRNA modification, it is plausible that its levels are modulated in response to the availability of nutrients, thereby influencing the translation of proteins necessary for metabolic adaptation. The enzymes involved in m1,6A metabolism could act as sensors that link the nutritional state of the cell to the translational machinery.

Developmental Roles and Cellular Differentiation

The precise regulation of gene expression is paramount during organismal development and cellular differentiation, and emerging evidence points to a role for this compound in these processes. The enzymes that write and erase this tRNA modification are implicated in key developmental events, particularly in the immune system.

The TRMT6/61A enzyme complex, which synthesizes m1,6A, is involved in the expansion and differentiation of T-cells. researchgate.netnih.gov The precursor modification, m1A, is upregulated during T-cell activation to promote the efficient synthesis of proteins required for proliferation. researchgate.netnih.gov The subsequent conversion of m1A to m1,6A may represent a further level of regulatory control in this differentiation program.

More broadly, the dysregulation of tRNA modifications is linked to various aspects of development. mdpi.com The discovery that levels of m1,6A are significantly elevated in human breast cancer tissues compared to adjacent normal tissues also suggests a potential role in the aberrant cellular differentiation characteristic of cancer. nih.gov The dynamic nature of the m1,6A modification, controlled by specific enzymes, makes it an ideal candidate for fine-tuning the translational landscape during the complex processes of development and cell fate determination.

Table 2: Summary of Research Findings on this compound (m1,6A)

| Finding | Implication | Reference(s) |

|---|---|---|

| Novel dual-methylated adenosine (B11128) at position 58 of mammalian tRNA. | Suggests a new layer of post-transcriptional regulation. | nih.govbiorxiv.org |

| Formed by TRMT6/61A and removed by ALKBH3. | Indicates a dynamic and reversible regulatory mechanism. | nih.govbiorxiv.org |

| Present in a region of tRNA critical for stability and function. | Implies a role in modulating protein synthesis. | nih.govtandfonline.comnih.gov |

| Precursor (m1A) is important for MYC protein synthesis in T-cells. | Suggests a role in the translation of specific, critical proteins. | researchgate.netnih.gov |

| Modifying enzymes are linked to cellular stress responses (UPR). | Points to a function in stress adaptation. | repec.orgnih.govresearchgate.net |

| Demethylation by ALKBH3 can lead to the formation of anti-apoptotic tDRs under stress. | Suggests a role in promoting cell survival. | thno.orgnih.gov |

| Modifying enzymes are involved in T-cell differentiation. | Indicates a role in developmental processes. | researchgate.netnih.gov |

| Levels are elevated in breast cancer tissue. | Suggests a potential role in disease pathogenesis. | nih.gov |

Regulation of Cell Proliferation and Growth

The enzymes governing this compound levels are implicated in the control of cell proliferation, particularly in the context of cancer. The methyltransferase complex TRMT6/61A has been identified as an oncogenic factor in several cancers, including glioma and bladder cancer. nih.govfrontiersin.org Overexpression of TRMT6/61A has been shown to promote the proliferation and malignant transformation of cancer cells. nih.govfrontiersin.org Depletion of this complex leads to reduced cell proliferation. nih.gov

Conversely, the demethylase ALKBH3 also appears to play a pro-proliferative role. Knockdown of ALKBH3 has been demonstrated to inhibit the proliferation, migration, and invasion of lung adenocarcinoma and other cancer cells in vitro and to curb tumor growth in vivo. oaepublish.comoup.com This suggests that a finely tuned balance of this compound modification on tRNA is crucial for normal cell cycle progression and that its dysregulation can contribute to uncontrolled cell growth. The pro-tumorigenic function of ALKBH3 is thought to be mediated through its regulation of the stability and translation of genes that govern cell proliferation. oaepublish.com

| Enzyme | Function | Role in Cell Proliferation | Associated Cancers |

| TRMT6/61A | Methyltransferase (writer) of m1A and m1,6A on tRNA | Promotes cell proliferation | Glioma, Bladder Cancer |

| ALKBH3 | Demethylase (eraser) of m1A and m1,6A on tRNA | Promotes cell proliferation and invasion | Lung Adenocarcinoma, Prostate Cancer, Hepatocellular Carcinoma |

Impact on Lineage Commitment and Cell Fate Specification

The influence of this compound on cell fate is beginning to be understood, with studies pointing towards a role for its regulatory enzymes in hematopoietic stem cells (HSCs) and T-cell differentiation. While ALKBH3 is not essential for the maintenance of normal HSCs, its overexpression has been shown to correct the myeloid-biased differentiation of aged HSCs, suggesting a role in directing lineage commitment. mednexus.orgnih.gov

Furthermore, the process of T-cell activation involves the upregulation of TRMT6/61A. Naive T cells increase the levels of this methyltransferase complex to methylate specific tRNAs as they transition to an active state. nih.gov This modification is believed to facilitate the rapid protein synthesis required for an effective immune response, highlighting a potential role for this compound in immune cell differentiation and function. nih.gov The modification of tRNA by TRMT6/61A, including the formation of m1,6A, may therefore be a critical step in determining the functional fate of these immune cells.

| Enzyme | Cellular Context | Observed Impact on Lineage/Fate |

| ALKBH3 | Aged Hematopoietic Stem Cells | Rectifies myeloid differentiation skewing |

| TRMT6/61A | Naive T Cells | Upregulated during transition to active state, facilitating immune response |

Mechanistic Participation in Immune Response Pathways

The modification of tRNA, including the presence of this compound, is emerging as a critical layer of regulation in the host's response to pathogens. These modifications can influence the host's ability to recognize and combat invading viruses and bacteria.

Modulation of Host-Pathogen Interactions at the RNA Level

tRNA modifications are increasingly recognized for their role in mediating host-pathogen interactions. researchgate.netasm.org Pathogenic bacteria and viruses can manipulate the host's tRNA pool and its modifications to their advantage. researchgate.netprbb.org Recent findings have linked tRNA modifications to the regulation of immune responses, the expression of virulence genes, and antibiotic resistance. researchgate.net For instance, a specific tRNA modification has been shown to be crucial for the filamentation and virulence of the fungal pathogen Candida albicans. asm.orgnih.gov While the direct role of this compound in these interactions is yet to be fully elucidated, its presence on tRNA, a central molecule in protein synthesis, suggests it could be a target for manipulation by pathogens to favor their replication.

Influence on Viral RNA Replication and Innate Immune Sensing

The host's tRNA epitranscriptome is a battleground during viral infection. RNA viruses, which rely on the host's translational machinery, can reprogram cellular tRNA modifications to optimize the translation of their own proteins. prbb.orgpreprints.orgscilit.com This is particularly important when there is a mismatch between viral and host codon usage. preprints.orgscilit.com

The enzymes that regulate this compound have been directly implicated in the life cycle of certain viruses. The TRMT6/61A complex is required for the early steps of HIV-1 replication. researchgate.netoup.com This is because the reverse transcriptase of retroviruses like HIV-1 uses a cellular tRNA as a primer, and modifications on this tRNA, including those mediated by TRMT6/61A, can act as reverse transcriptase termination sites, thus influencing viral DNA synthesis. researchgate.netoup.com

Furthermore, tRNA modifications can play a role in the host's innate immune sensing of viral RNA. frontiersin.org Certain tRNA modifications can help the host to distinguish its own RNA from foreign viral RNA, thereby preventing an autoimmune response while enabling an effective antiviral defense. tandfonline.com For example, some tRNA modifications can antagonize the activation of Toll-like receptors (TLRs), which are key sensors of the innate immune system. nih.gov The dynamic regulation of this compound on tRNAs by TRMT6/61A and ALKBH3 could therefore be a mechanism by which the cell modulates its innate immune response to viral infections.

Dysregulation of N6,1 Dimethyladenine Homeostasis in Disease States Mechanistic Insights

Altered N6,1-Dimethyladenine Dynamics in Oncogenesis

The landscape of m1A modification is frequently and profoundly altered in cancerous cells. These alterations are not mere epiphenomena but are increasingly understood to be drivers of malignant transformation and progression. The aberrant activity of m1A-modifying enzymes can reprogram the translational landscape of a cell, providing a selective advantage for tumor growth, invasion, and the formation of new blood vessels.

Deregulation of this compound Methyltransferases and Demethylases in Cancer

The expression and activity of the core enzymes that install and remove the m1A mark are often dysregulated in various malignancies. The primary m1A "writer" complex in the cytoplasm, a heterodimer composed of TRMT6 and TRMT61A, is frequently overexpressed in a range of cancers, including hepatocellular carcinoma (HCC), colorectal cancer, glioma, and bladder cancer. news.cnoup.comfrontiersin.org This upregulation leads to elevated global levels of m1A, particularly on tRNAs. oup.comaginganddisease.org For instance, the TRMT6/TRMT61A complex is overexpressed in HCC and is associated with a poor prognosis. news.cn Similarly, in ovarian cancer, the mRNA expression of TRMT6 and TRMT61A is higher in tumor tissues compared to normal tissues. biorxiv.org

Conversely, the m1A "erasers," or demethylases, primarily ALKBH1 and ALKBH3, also exhibit altered expression patterns in cancer. ALKBH3 is highly expressed in lung adenocarcinoma, pancreatic cancer, and urothelial carcinoma, where its activity has been linked to promoting tumor cell proliferation. springernature.comhku.hk In some contexts, ALKBH3 promotes cancer cell invasion by demethylating m1A on tRNAs, which paradoxically leads to their destabilization. news.cnnih.gov ALKBH1 has also been implicated in tumorigenesis, with studies showing its upregulation in lung and colorectal cancer, where it can promote metastasis. mdpi.com The interplay between these writers and erasers creates a state of m1A imbalance that is a hallmark of many cancers. oup.comhku.hk

Table 1: Deregulation of m1A Regulators in Various Cancers

| Regulator | Type | Cancer Type | Observed Deregulation | Associated Outcome | Citations |

| TRMT6/TRMT61A | Writer | Hepatocellular Carcinoma (HCC) | Overexpression | Poor prognosis, promotes cancer stem cell self-renewal | news.cnaginganddisease.orgaginganddisease.org |

| Colorectal Cancer | Upregulation | Promotes proliferation, malignant transformation | nih.gov | ||

| Glioma | Overexpression | Promotes proliferation | oup.comnih.gov | ||

| Ovarian Cancer | Higher mRNA expression | Associated with tumor tissue | biorxiv.org | ||

| Bladder Cancer | Overexpression | Promotes proliferation | oup.com | ||

| ALKBH1 | Eraser | Lung Cancer | Upregulation | Promotes invasion and migration | mdpi.com |

| Colorectal Cancer | Overexpression | Promotes metastasis | mdpi.com | ||

| Gastric Cancer | Upregulation | Promotes proliferation and migration | mdpi.comresearchgate.net | ||

| ALKBH3 | Eraser | Lung Adenocarcinoma | High expression | Promotes cell proliferation, negative correlation with survival | springernature.com |

| Breast & Ovarian Cancer | Upregulation | Enhances cancer cell invasiveness | news.cnnih.gov | ||

| Prostate Cancer | Upregulation | Promotes cell proliferation | nih.gov | ||

| Pancreatic Cancer | Elevated expression | Promotes cancer progression | hku.hk | ||

| YTHDF2 | Reader | Multiple Myeloma | High expression | Promotes myeloma cell proliferation | nih.gov |

Mechanistic Linkages to Tumor Growth, Metastasis, and Angiogenesis

The dysregulation of m1A homeostasis is mechanistically linked to the core hallmarks of cancer.

Tumor Growth: Elevated m1A levels, often driven by TRMT6/TRMT61A, can enhance protein synthesis to meet the high metabolic demands of rapidly dividing cancer cells. nih.govcreative-diagnostics.com In glioma and glioblastoma, the overexpression of the TRMT6/TRMT61A complex promotes proliferation and malignant transformation. oup.com Similarly, the demethylase ALKBH3 has been shown to promote the growth of lung adenocarcinoma cells by accelerating the G1/S transition of the cell cycle. springernature.com In prostate cancer, ALKBH3 enhances protein synthesis by demethylating tRNA, thereby promoting cell proliferation. nih.gov

Metastasis and Invasion: The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is also influenced by m1A dynamics. In breast and ovarian cancers, the eraser ALKBH3 increases the abundance of m1A-modified colony-stimulating factor 1 (CSF1) mRNA, which enhances its translation and promotes cancer cell invasiveness. news.cnnih.gov In a different mechanism, ALKBH3 can also promote invasion by destabilizing specific tRNAs. oup.comnih.gov Downregulation of the writer TRMT6 has been found to suppress glioma cell migration and invasion. oup.com

Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential to supply growing tumors with nutrients and oxygen. While direct links between m1A and angiogenesis are still being fully elucidated, the pathways affected by m1A regulators are known to be involved. For example, ALKBH3 has been shown to regulate signaling pathways involving Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, in pancreatic and urothelial carcinoma. mdpi.com The broader field of epitranscriptomics has established clear roles for RNA methylation in regulating the stability and translation of key angiogenic factors like VEGF and hypoxia-inducible factor 1-alpha (HIF-1α), suggesting a likely role for m1A in this process. frontiersin.orgoaepublish.com

Impact on RNA Stability and Translation of Oncogenes and Tumor Suppressor Genes

The ultimate consequence of altered m1A modification is the dysregulation of gene expression, tipping the balance in favor of oncogenes and against tumor suppressors. The m1A mark, particularly at position 58 of tRNAs (m1A58), is crucial for maintaining the structural stability of tRNAs and ensuring efficient and accurate protein translation. nih.govcreative-diagnostics.com

By enhancing the levels of m1A58-modified tRNAs, the overexpressed TRMT6/TRMT61A complex can selectively boost the translation of specific oncogenic transcripts. aginganddisease.org For example, in liver cancer stem cells, elevated m1A58 levels on tRNAs increase the translation of peroxisome proliferator-activated receptor delta (PPARδ), which in turn activates the Hedgehog signaling pathway, a critical driver of tumorigenesis. news.cn More recently, TRMT61A-mediated tRNA-m1A modification was found to promote the synthesis of the MYC protein, a potent oncogene, thereby upregulating programmed death-ligand 1 (PD-L1) expression and contributing to immune evasion. aginganddisease.org

The stability of mRNA can also be affected. While much of the research on RNA stability has focused on N6-methyladenosine (m6A), m1A is also known to influence RNA structure. It is recognized by "reader" proteins, such as those from the YTH domain family (YTHDF1, YTHDF2, YTHDF3), which can mediate RNA decay. nih.gov For example, the reader protein YTHDF2 can bind to m1A-modified mRNA and promote its degradation. nih.gov Therefore, the interplay between m1A writers, erasers, and readers can fine-tune the half-life and translational output of critical cancer-related genes, ultimately contributing to the malignant phenotype. nih.govnih.gov

Associations with Neurological and Neurodevelopmental Disorders (Mechanistic Focus)

Emerging evidence indicates that the precise control of m1A modification is vital for the proper development and function of the nervous system. mdpi.com Dysregulation of m1A homeostasis has been mechanistically linked to the pathogenesis of both neurodegenerative and neurodevelopmental disorders, highlighting a new layer of epitranscriptomic control in neuronal health.

Dysregulation in Neurodegeneration

Recent breakthroughs have uncovered a direct mechanistic link between aberrant m1A modification and the pathology of several neurodegenerative diseases. A landmark 2023 study revealed that in diseases caused by CAG repeat expansions, such as Huntington's disease and certain spinocerebellar ataxias, the adenosine (B11128) within the expanded CAG repeat RNA is methylated to m1A by the TRMT61A enzyme. nih.gov This modification creates a high-affinity binding site for the RNA-binding protein TDP-43. news.cnaginganddisease.org The binding of TDP-43 to the m1A-modified CAG repeats stimulates its mislocalization from the nucleus to the cytoplasm and promotes its aggregation into gel-like structures, a key pathological hallmark observed in these devastating diseases. aginganddisease.orgaginganddisease.orgnih.gov The study further showed that the m1A/adenosine ratio increases with the length of the CAG repeat and that reducing m1A levels could mitigate the neurotoxicity, establishing a causal link between m1A dysregulation and neurodegeneration. aginganddisease.orgnih.gov

The homeostasis of m1A is also disrupted in Alzheimer's disease (AD). Studies using AD mouse models have shown hypomethylation (a decrease in methylation) of both mitochondrial and cytosolic tRNAs in the brain's cortex. nih.govfrontiersin.org This reduction in m1A levels was accompanied by decreased expression of the enzymes responsible for its placement: TRMT61A for cytosolic tRNAs and TRMT10C for mitochondrial tRNAs. nih.govfrontiersin.org Another study found that enhanced m1A methylation of the mitochondrial ND5 mRNA, catalyzed by increased levels of TRMT10C, leads to the repression of its translation. biorxiv.orgspringernature.comresearchgate.net Since ND5 is a critical subunit of complex I in the mitochondrial respiratory chain, this m1A-induced dysfunction contributes to the mitochondrial damage characteristic of AD pathology. biorxiv.orgspringernature.comresearchgate.net

Mechanistic Roles in Neurodevelopmental Abnormalities

The proper execution of developmental programs, particularly in the brain, relies on tightly controlled gene expression, a process influenced by m1A. mdpi.comfrontiersin.org The enzymes that regulate m1A are critical during embryonic development. Studies in animal models have shown that the loss of the m1A writer complex, TRMT6/TRMT61A, can lead to early embryonic developmental arrest, underscoring its fundamental role. researchgate.net Depletion of the m1A eraser ALKBH1 in mice results in significant developmental defects, including deformities in the neural system. researchgate.net

While the prevalence and function of m1A on mRNA in mammals is an area of active investigation, it is clear that m1A modification of tRNAs is essential for the rapid and accurate protein synthesis required for neurogenesis and neuronal differentiation. frontiersin.orgoup.com Mutations in tRNA modification enzymes are known to cause a variety of human diseases that frequently manifest as brain dysfunction. oup.comresearchgate.net For instance, mutations in TRMT10C, the m1A writer for mitochondrial tRNAs, are associated with neurodevelopmental syndromes. researchgate.net Furthermore, m1A modification affects the formation and function of synapses, influencing neural transmission and communication between neurons. frontiersin.orgresearchgate.net The dynamic regulation of m1A on various RNA species is therefore a critical layer of control that ensures the fidelity of brain development, and its disruption can lead to severe neurodevelopmental abnormalities. nih.govmdpi.com

Mechanistic Implications in Metabolic and Cardiovascular Diseases

The dynamic and reversible nature of N6-methyladenosine (m6A) modification plays a critical role in regulating gene expression, which is fundamental to cellular and physiological processes. nih.govnih.gov Dysregulation of the m6A machinery, comprising "writer" methyltransferases (e.g., METTL3, METTL14), "eraser" demethylases (e.g., FTO, ALKBH5), and "reader" binding proteins (e.g., YTHDF family), is increasingly implicated in the pathogenesis of metabolic and cardiovascular disorders. nih.govnih.gov

Role in Glucose Homeostasis and Lipid Metabolism

N6-methyladenosine (m6A) modification is a significant regulator of glucose and lipid metabolism, and its disruption contributes to metabolic disorders across various tissues, including the liver, pancreas, adipose tissue, and skeletal muscle. physiology.orgphysiology.org

In the context of glucose homeostasis, m6A modification is crucial for the function of pancreatic β-cells, which are responsible for insulin (B600854) secretion. physiology.org The m6A writer METTL14 is essential for the proper differentiation and functional maintenance of β-cells. physiology.org High glucose levels have been shown to increase the expression of the m6A demethylase FTO. nih.gov This upregulation of FTO leads to decreased m6A methylation on the mRNAs of key gluconeogenesis-related genes like FOXO1 and G6PC, thereby triggering their expression and contributing to glucose production. nih.gov In skeletal muscle, m6A regulation affects insulin sensitivity. For instance, overexpression of the writer METTL3 has been linked to altered levels of insulin receptor substrate 1 (IRS1) and glucose transporter 4 (GLUT4), which are critical for glucose uptake. physiology.org

Regarding lipid metabolism, m6A modifications are involved in processes like hepatic lipogenesis and adipogenesis. Studies have shown that the m6A machinery influences the stability and expression of transcripts for key lipogenic genes. d-nb.info For example, the reader protein YTHDF2 can bind to the mRNA of lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1), leading to decreased mRNA stability and reduced gene expression. d-nb.info In non-alcoholic fatty liver disease (NAFLD) models, genes with increased m6A methylation were found to be enriched in lipid metabolism pathways, suggesting a positive correlation between hypermethylation and disease progression. researchgate.net

Table 1: Research Findings on m6A in Glucose and Lipid Metabolism

| Factor | Mechanism | Metabolic Outcome | Reference |

|---|---|---|---|

| FTO (Eraser) | Expression is enhanced by high glucose; decreases m6A methylation on FOXO1 and G6PC mRNA. | Increased gluconeogenesis. | nih.gov |

| METTL14 (Writer) | Essential for the differentiation and functional maintenance of pancreatic β-cells. | Regulates insulin secretion and glucose homeostasis. | physiology.org |

| METTL3 (Writer) | Overexpression in skeletal muscle alters p-IRS1 and GLUT4 protein levels. | Impacts insulin resistance. | physiology.org |

| YTHDF2 (Reader) | Binds to m6A-modified mRNAs of lipogenic genes (SREBP1c, FASN, SCD1) to decrease their stability. | Inhibits expression of genes involved in lipid synthesis. | d-nb.info |

| FTO (Eraser) | Increases lipid accumulation via an FTO/SREBP1c/CIDEC signaling pathway. | Promotes hepatic lipogenesis. | d-nb.info |

Contribution to Cardiac Function and Disease Progression

The epitranscriptomic regulation by m6A is vital for normal cardiac function, and its dysregulation is a hallmark of several cardiovascular diseases, including heart failure and myocardial infarction. spandidos-publications.comnih.govcas.cz Both m6A writers and erasers are essential for maintaining cardiac homeostasis. frontiersin.org

The other primary m6A eraser, ALKBH5, also contributes to cardiac health. While its role has been less studied than FTO's, some evidence suggests ALKBH5 expression is increased in heart failure due to cardiomyopathy. frontiersin.org ALKBH5 has also been implicated in promoting the survival of vascular smooth muscle cells, which is relevant to the progression of aortic dissection. frontiersin.org The dynamic interplay between m6A methyltransferases and demethylases is therefore crucial for cardiac remodeling and repair processes. nih.gov

Table 2: Research Findings on m6A in Cardiac Function and Disease

| Factor | Observation in Disease State | Mechanistic Role | Reference |

|---|---|---|---|

| FTO (Eraser) | Expression is decreased in failing hearts. | Protects cardiac function by demethylating contractile transcripts, reducing fibrosis, and promoting angiogenesis. | spandidos-publications.comnih.gov |

| m6A Levels | Increased in failing hearts and hypoxic cardiomyocytes. | Dysregulation of m6A is a hallmark of mammalian heart failure. | nih.gov |

| ALKBH5 (Eraser) | Expression increased in heart failure from cardiomyopathy. | May promote vascular smooth muscle cell apoptosis, facilitating aortic dissection progression. | frontiersin.orgfrontiersin.org |

| FTO (Eraser) | Overexpression improves cardiac function post-myocardial infarction. | Attenuates ischemia-induced elevation in m6A modification. | spandidos-publications.com |

This compound and Infectious Disease Pathogenesis (Mechanistic Perspective)

The m6A modification of RNA is a critical player at the virus-host interface. nih.gov It influences the lifecycle of numerous viruses and shapes the host's immune response to infection. nih.govnih.gov This epitranscriptomic layer of regulation can be exploited by viruses to promote their replication or utilized by the host as a defense mechanism. nih.gov

Modulation of Viral RNA Modification and Replication Strategies

Numerous DNA and RNA viruses have been shown to have m6A modifications on their own genomic or messenger RNAs. frontiersin.orgfrontiersin.org This modification can profoundly impact viral replication, gene expression, and protein synthesis. The effect of m6A on a virus's lifecycle can be either pro-viral or anti-viral, depending on the specific virus and the cellular context. plos.org

For some viruses, such as Human Immunodeficiency Virus (HIV-1) and Influenza A Virus (IAV), m6A modification has been shown to be pro-viral. frontiersin.orgplos.org In HIV-1, m6A modification enhances viral replication by increasing viral mRNA expression and facilitating the interaction between the viral Rev protein and the Rev response element (RRE), which promotes the nuclear export of viral RNA. frontiersin.orgnih.gov The host's m6A reader proteins, the YTHDF family, can bind to m6A-containing viral transcripts and positively regulate HIV-1 replication. nih.gov